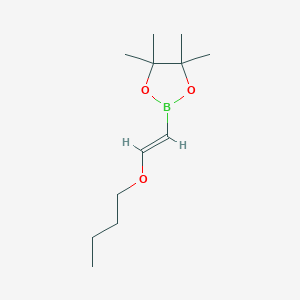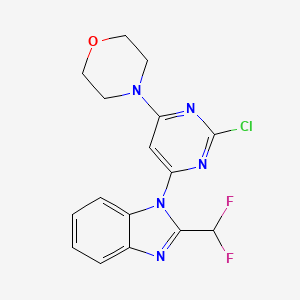![molecular formula C17H28N2O2 B13933303 tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)
tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate: is an organic compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and an ethynyl group attached to a bipiperidine ring system.
Métodos De Preparación
The synthesis of tert-butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. Industrial production methods typically involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethynyl group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the bipiperidine ring system provides structural stability and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor function.
Comparación Con Compuestos Similares
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (4-ethynylphenyl)carbamate: This compound has a similar structure but with a phenyl group instead of a bipiperidine ring.
4-tert-Butylphenol: This compound has a tert-butyl group attached to a phenol ring, making it structurally similar but functionally different
The uniqueness of tert-butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate lies in its bipiperidine ring system, which provides additional stability and specificity in its interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H28N2O2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-ethynylpiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N2O2/c1-5-14-6-10-18(11-7-14)15-8-12-19(13-9-15)16(20)21-17(2,3)4/h1,14-15H,6-13H2,2-4H3 |
Clave InChI |
OANTVJOYJXOJAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)


![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)
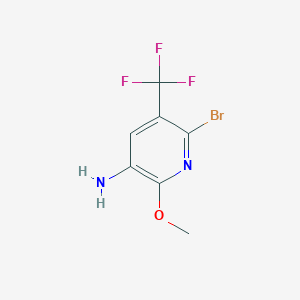
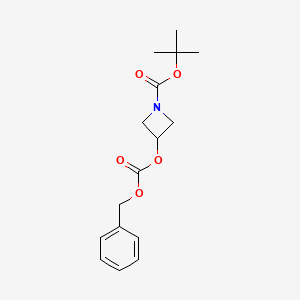
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)
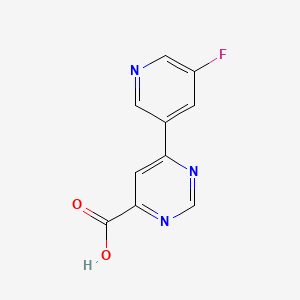
![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
